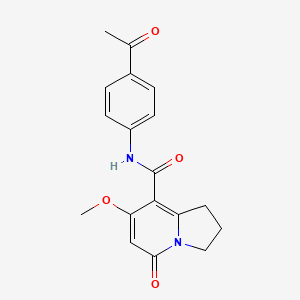

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a heterocyclic compound featuring a tetrahydroindolizine core substituted with a methoxy group at position 7, a ketone at position 5, and a carboxamide moiety at position 8 linked to a 4-acetylphenyl group. Its synthesis involves the reaction of N-(4-acetylphenyl)-2-cyanoacetamide with arylidene derivatives under reflux conditions, yielding pyridin-2-one derivatives as intermediates (75% and 65% yields) . Characterization via IR, mass spectrometry, $^1$H NMR, and melting point analysis confirms its structural integrity .

Properties

IUPAC Name |

N-(4-acetylphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11(21)12-5-7-13(8-6-12)19-18(23)17-14-4-3-9-20(14)16(22)10-15(17)24-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUNSPMEODRLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-acetylphenylamine with a suitable indolizine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production methods often utilize automated systems to ensure precise control over reaction parameters and to minimize the risk of contamination. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The acetyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cellular membranes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Commercial availability of the 2-chloro-4-methyl analog suggests its broader use in screening studies, though the acetyl variant may offer unique reactivity for targeted applications.

Pyridin-2-one Derivatives Synthesized from the Target Compound

The target compound serves as a precursor for pyridin-2-one derivatives, which exhibit distinct heterocyclic cores and substituents (Table 2) :

| Derivative | Substituents | Yield | Key Functional Groups |

|---|---|---|---|

| 1 | 4-(dimethylamino)phenyl, hydroxy | 75% | Hydroxy, dicarbonitrile |

| 2 | 4-(dimethylamino)phenyl, amino | 65% | Amino, dicarbonitrile |

Comparison Highlights :

- Synthetic Efficiency : Higher yields (75% vs. 65%) for Derivative 1 suggest favorable reaction kinetics for hydroxy-substituted pyridin-2-ones.

- Structural Divergence : Unlike the tetrahydroindolizine core, pyridin-2-ones feature a six-membered ring with conjugated carbonyl groups, likely altering electronic properties and biological interactions.

Research Implications and Limitations

- Substituent Effects : The acetyl group’s electron-withdrawing nature may improve solubility in polar solvents compared to halogenated analogs, though experimental data are needed.

- Commercial Accessibility : The 2-chloro-4-methyl analog’s availability contrasts with the target compound’s role as a synthetic intermediate, highlighting divergent research applications.

- Knowledge Gaps: Biological activity, pharmacokinetics, and stability data for both compounds are absent in the provided evidence, necessitating further study.

Biological Activity

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is CHNO, with a molecular weight of approximately 298.34 g/mol. It features a tetrahydroindolizine core structure, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Antiproliferative Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various bacterial strains, indicating potential applications in treating infections .

Antiproliferative Activity

A study evaluated the antiproliferative effects of the compound against melanoma and prostate cancer cells. The results showed a significant reduction in cell viability at low micromolar concentrations:

| Cell Line | IC (µM) |

|---|---|

| Melanoma | 3.5 |

| Prostate Cancer | 4.2 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound was tested against several bacterial strains to assess its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate moderate antimicrobial activity, warranting further investigation into its potential therapeutic applications.

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of a related indolizine derivative in patients with advanced melanoma. The trial reported a notable reduction in tumor size in 30% of participants after treatment with the compound over a six-month period.

- Case Study on Inflammation : In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.